molecular formula C4H5F3O4S B3364002 3-[(Trifluoromethyl)sulfonyl]propanoic acid CAS No. 1087784-56-2

3-[(Trifluoromethyl)sulfonyl]propanoic acid

Cat. No.: B3364002
CAS No.: 1087784-56-2
M. Wt: 206.14 g/mol
InChI Key: OIKOBHGDCJOQTF-UHFFFAOYSA-N
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Description

3-[(Trifluoromethyl)sulfonyl]propanoic acid is an organofluorine compound with the molecular formula C4H5F3O4S and a molecular weight of 206.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a sulfonyl group (-SO2) and a propanoic acid moiety. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

Scientific Research Applications

3-[(Trifluoromethyl)sulfonyl]propanoic acid has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 3-[(Trifluoromethyl)sulfonyl]propanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the reaction of trifluoromethylsulfonyl chloride with a propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

CF3SO2Cl+CH3CH2COOHCF3SO2CH2CH2COOH+HCl\text{CF}_3\text{SO}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CF}_3\text{SO}_2\text{CH}_2\text{CH}_2\text{COOH} + \text{HCl} CF3​SO2​Cl+CH3​CH2​COOH→CF3​SO2​CH2​CH2​COOH+HCl

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(Trifluoromethyl)sulfonyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(Trifluoromethyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

3-[(Trifluoromethyl)sulfonyl]propanoic acid can be compared with other trifluoromethyl-containing compounds, such as:

    Trifluoromethanesulfonic acid (CF3SO3H): A strong acid used in organic synthesis and catalysis.

    Trifluoromethylbenzene (C6H5CF3): A fluorinated aromatic compound used as a solvent and intermediate in chemical synthesis.

    Trifluoromethylsulfonyl chloride (CF3SO2Cl):

The uniqueness of this compound lies in its combination of the trifluoromethyl and sulfonyl groups with a propanoic acid moiety, providing a versatile platform for chemical modifications and applications.

Properties

IUPAC Name

3-(trifluoromethylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4S/c5-4(6,7)12(10,11)2-1-3(8)9/h1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKOBHGDCJOQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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